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Compound of Interest

Compound Name:
3-Chloro-4-nitropyridine

hydrochloride

CAS No.: 1257849-11-8

Cat. No.: B3365682 Get Quote

High-Value Intermediate for Heterocyclic Scaffold Construction[1][2]

Executive Summary
3-Chloro-4-nitropyridine hydrochloride (CAS: 1257849-11-8) is a specialized electrophilic

scaffold used primarily in the synthesis of fused heterocycles and polysubstituted pyridine

derivatives.[1][2] Unlike typical chloropyridines, this compound features a "super-leaving group"

(the nitro moiety) at the 4-position, activated by both the pyridine nitrogen and the adjacent 3-

chloro substituent. This unique electronic architecture allows for highly regioselective

Nucleophilic Aromatic Substitution (

) reactions under mild conditions, making it a critical building block for antiviral (e.g., non-
nucleoside reverse transcriptase inhibitors) and oncology pharmacophores.

Part 1: Physicochemical Profile[1][3]
The hydrochloride salt form is preferred in process chemistry over the free base due to

enhanced thermal stability and ease of handling. The free base (CAS: 13194-60-0) is a low-

melting solid/liquid that is prone to oxidative degradation.[1][2]

Table 1: Critical Constants
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Property Specification Technical Note

CAS Number
1257849-11-8 (HCl

Salt)13194-60-0 (Free Base)

Ensure correct CAS is cited for

regulatory filing; salt

stoichiometry is typically 1:[1]

[2]1.

Molecular Formula
Free Base MW: 158.54 g/mol

Salt MW: 195.00 g/mol

Appearance
Pale yellow to tan crystalline

solid

Darkening indicates hydrolysis

or free-base liberation.[1]

Melting Point >180 °C (decomp)

Free base melts at 25–28 °C;

Salt form allows for solid

dosing.

Solubility
Soluble: DMSO, Methanol,

WaterInsoluble: Hexanes,
Hydrolytically unstable in basic

aqueous media.

Acidity (

)

Pyridine N

< 1.0

The electron-withdrawing nitro

and chloro groups drastically

reduce basicity; salt requires

excess HCl to maintain.[1]

Part 2: Synthesis & Manufacturing Architecture[1]
High-purity synthesis of 3-chloro-4-nitropyridine is non-trivial due to the resistance of the

pyridine ring to electrophilic substitution.[1][2] The industrial standard employs an N-Oxide

Activation Route to bypass this deactivation.[1]

Mechanistic Workflow
N-Oxidation: 3-Chloropyridine is oxidized to its N-oxide, increasing electron density at C4.[1]

[2]

Nitration: The N-oxide directs the nitro group to the 4-position (para to the N-oxide oxygen).

[1]
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Deoxygenation: The N-oxide is removed (typically using

) to restore the pyridine core.

Hydrochlorination: The unstable free base is treated with anhydrous HCl/Dioxane to

precipitate the stable salt.

3-Chloropyridine
(Precursor)

3-Chloropyridine
N-Oxide

H2O2 / AcOH
Oxidation 3-Chloro-4-nitro

pyridine N-Oxide

HNO3 / H2SO4
Nitration (C4) 3-Chloro-4-nitropyridine

(Free Base)

PCl3 or H2
Deoxygenation 3-Chloro-4-nitropyridine

Hydrochloride

HCl (gas)
Anhydrous Ether
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Figure 1: Industrial synthesis pathway utilizing N-oxide activation to achieve C4 regioselectivity.

[1][2][3]

Part 3: Reactivity & Mechanistic Insight[1][2]
The defining feature of 3-chloro-4-nitropyridine is its Regioselective Ambivalence.[1][2] It

possesses two electrophilic sites (C3-Cl and C4-

), but the reactivity is overwhelmingly dominated by the displacement of the nitro group.

The "Nitro-Leaving" Phenomenon
In classical aromatic chemistry, halogens are leaving groups.[1] However, in electron-deficient

pyridines, a nitro group at the 4-position is a superior leaving group (nucleofuge) compared to

the chlorine at the 3-position.[1][2]

Mechanism:

(Addition-Elimination).[1]

Driving Force: The formation of a Meisenheimer complex is stabilized by the pyridine

nitrogen. The expulsion of the nitrite ion (

) is kinetically favored over the chloride ion due to the relief of steric strain between the C3-Cl
and C4-

groups.[1][2]
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Reactivity Hierarchy
Primary Reactivity (C4): Displacement of

by amines, thiols, or alkoxides.

Secondary Reactivity (C3): Displacement of

(Only occurs after C4 substitution or under extreme forcing conditions).

Reduction: Conversion of

to

(using Fe/AcOH or

/Pd) to yield 3-chloro-4-aminopyridine.[1][2]

3-Chloro-4-nitropyridine
(Substrate)

Product A:
3-Chloro-4-substituted pyridine

Nucleophile (Nu-)
Path: C4 Attack (Major)

Product B:
4-Nitro-3-substituted pyridine

(Rare/Minor)

Nucleophile (Nu-)
Path: C3 Attack (Sterically Hindered)

Product C:
3-Chloro-4-aminopyridine

Reduction (Fe/H+)
Nitro -> Amine

Click to download full resolution via product page

Figure 2: Divergent reactivity pathways.[3] The C4-nitro displacement is the dominant synthetic

utility.[1][2]

Part 4: Experimental Protocols
Protocol A: Regioselective Amination ( )
Objective: Synthesis of 3-chloro-N-phenylpyridin-4-amine via nitro displacement.[1][2]

Preparation: Dissolve 3-chloro-4-nitropyridine hydrochloride (1.0 eq) in anhydrous DMF.
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Neutralization: Add DIPEA (2.5 eq) to neutralize the HCl salt and scavenge the liberated

nitrite. Note: The solution will turn yellow/orange upon free base liberation.

Addition: Add aniline (1.1 eq) dropwise at 0 °C.

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.[1][3] The nitro

group is displaced rapidly; heating is rarely required and may promote side reactions at the

C3-chlorine.[1]

Workup: Pour into ice water. The product typically precipitates. Filter and wash with water to

remove nitrite salts.[1]

Protocol B: Reduction to 3-Chloro-4-aminopyridine
Objective: Converting the nitro scaffold to an aniline equivalent for benzimidazole synthesis.[1]

[2]

System: Iron powder (5.0 eq) in Ethanol/Water (4:1) with Ammonium Chloride (catalytic).

Execution: Heat to reflux (80 °C). Add 3-chloro-4-nitropyridine hydrochloride portion-wise.

Observation: Reaction is exothermic.[1] Color changes from yellow to colorless/brown

sludge.[1]

Purification: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1][4]

Validation:

NMR should show disappearance of the downfield nitro-adjacent protons and appearance of
a broad

signal.[1]

Part 5: Handling & Safety (MSDS Insights)
Energetic Hazard: As a nitro-pyridine, the compound possesses significant chemical energy.

While the hydrochloride salt stabilizes the molecule, bulk heating of the material >100 °C

without solvent can lead to rapid decomposition.
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Storage: Store at -20 °C under argon. The compound is hygroscopic and hydrolytically

sensitive. Moisture converts the salt to the free base, which then degrades to 3-chloro-4-

hydroxypyridine (pyridone tautomer).[1][2]

Toxicology: Potent skin and eye irritant.[1] Potential mutagen (nitroaromatic class). Double-

glove (Nitrile) and work in a fume hood is mandatory.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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